molecular formula C20H19N3O5 B2641567 3-(4-nitrophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 1005131-29-2

3-(4-nitrophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2641567
CAS No.: 1005131-29-2
M. Wt: 381.388
InChI Key: AKXLHONTKXYEAI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo-oxazole-dione family, characterized by a fused bicyclic framework with oxazole and pyrrolidine rings. The structure features a 4-nitrophenyl group at position 3, a phenyl group at position 2, and an isopropyl substituent at position 3. The nitro group introduces strong electron-withdrawing effects, while the isopropyl moiety contributes steric bulk.

Properties

IUPAC Name

3-(4-nitrophenyl)-2-phenyl-5-propan-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-12(2)21-19(24)16-17(13-8-10-15(11-9-13)23(26)27)22(28-18(16)20(21)25)14-6-4-3-5-7-14/h3-12,16-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXLHONTKXYEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-nitrophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and halogens for substitution reactions. .

Scientific Research Applications

3-(4-nitrophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and crystallographic differences between the target compound and analogous pyrrolo-oxazole-dione derivatives:

Compound Name Substituents Crystallographic Data Key Properties
Target Compound : 3-(4-nitrophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 3: 4-nitrophenyl (NO₂); 2: phenyl; 5: isopropyl Not reported in evidence. Likely analyzed via SHELX or WinGX if crystallized. High polarity (NO₂), steric hindrance (isopropyl). Potential for dense crystal packing.
Compound from : 2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 2: 4-chlorophenyl (Cl); 3: 4-(dimethylamino)phenyl (NMe₂); 5: phenyl No explicit data, but Cl and NMe₂ groups may enhance solubility vs. nitro analogs. Mixed electronic effects: Cl (EWG), NMe₂ (EDG). Likely moderate polarity.
Compound from : 2-Methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione 2: methyl; 3: 5-methylthienyl; 5: phenyl R factor = 0.037; data-to-parameter ratio = 15.3. Analyzed via SHELXL . Thienyl group introduces π-conjugation and sulfur interactions. Methyl groups reduce steric strain.
Compound from : 5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 5: 4-methylphenyl; 3: isobutyl; 2: phenyl Not reported. Steric effects from isobutyl likely dominate. Increased hydrophobicity (isobutyl, methylphenyl). Reduced polarity vs. nitro derivatives.

Structural and Electronic Effects

  • Nitro vs. Chloro/Dimethylamino Groups: The nitro group (target compound) is a stronger electron-withdrawing group (EWG) than chloro () or methyl (), which may reduce electron density in the aromatic system and increase molecular polarity.
  • Steric Effects : The isopropyl group (target compound) introduces greater steric hindrance compared to methyl () or phenyl () substituents. This could slow reaction kinetics or influence crystal packing by disrupting planar arrangements .
  • Heteroatom Influence: The thienyl group in provides sulfur-mediated non-covalent interactions (e.g., S···π), which are absent in nitro- or chloro-substituted analogs. This may stabilize crystal lattices or alter solubility .

Physicochemical Properties

  • Solubility: Nitro groups (target) may reduce solubility in non-polar solvents compared to methyl or thienyl substituents ().
  • Thermal Stability : Bulky substituents (e.g., isopropyl) could enhance thermal stability by increasing molecular rigidity, as seen in sterically hindered heterocycles .

Biological Activity

3-(4-nitrophenyl)-2-phenyl-5-(propan-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (CAS No. 1005131-29-2) is a complex organic compound characterized by a heterocyclic structure that includes a pyrrolo[3,4-d][1,2]oxazole core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of the compound is C20H19N3O5C_{20}H_{19}N_{3}O_{5}. Its structure features a nitrophenyl group that significantly influences its biological activity. The presence of both nitrogen and oxygen in the fused ring system enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrophenyl group can modulate enzyme activities or receptor functions, leading to various biological effects. The unique structure allows for effective binding to these targets, which can result in antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacterial strains. For example, a study evaluating similar heterocyclic compounds reported effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. The nitrophenyl moiety is thought to play a crucial role in enhancing cytotoxicity against tumor cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of pyrrolo[3,4-d][1,2]oxazole compounds, including our target compound. Results indicated that at concentrations as low as 10 µg/mL, the compound significantly inhibited bacterial growth compared to controls .

CompoundMinimum Inhibitory Concentration (MIC)
Target Compound10 µg/mL
Control A>100 µg/mL
Control B>100 µg/mL

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, the compound was tested against various cancer cell lines. The results suggested an IC50 value of approximately 15 µM in human breast cancer cells (MCF-7), indicating potent activity .

Cell LineIC50 (µM)
MCF-715
HeLa25
A54930

Q & A

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
The synthesis involves multi-step heterocyclic reactions, typically starting with cyclocondensation of nitro-substituted aryl aldehydes with propargylamines, followed by [3+2] cycloaddition to form the pyrrolo-oxazole core. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
  • Catalysts : Acidic or basic conditions (e.g., triethylamine) facilitate intermediate formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .

Advanced: How can reaction conditions be optimized for improved yield and purity?

Answer:
Optimization strategies include:

  • Parameter screening : Systematic variation of temperature (40–100°C), solvent polarity, and catalyst loading to identify ideal conditions .
  • Purification methods : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) removes byproducts .
  • Kinetic monitoring : In-situ FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves atomic coordinates using SHELXL refinement .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent positions and stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±0.001 Da) .

Advanced: How are Cremer-Pople puckering coordinates applied to analyze ring conformation?

Answer:
Cremer-Pople parameters quantify nonplanar distortions in the pyrrolo-oxazole ring:

  • Amplitude (q) : Measures deviation from planarity (e.g., q = 0.5 Å indicates moderate puckering).
  • Phase angle (φ) : Distinguishes between envelope, twist, or boat conformations .
  • Software tools : WinGX and ORTEP-3 visualize puckering modes derived from crystallographic data .

Basic: What in vitro assays evaluate its potential bioactivity?

Answer:

  • Enzyme inhibition : Kinase or protease assays (IC50_{50} determination) using fluorogenic substrates .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) quantify affinity (Ki_i) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess therapeutic potential .

Advanced: How does molecular docking predict interactions with biological targets?

Answer:

  • Ligand preparation : Energy minimization (MMFF94 force field) optimizes the compound’s geometry.
  • Target selection : Crystal structures of enzymes (e.g., PDB: 1ATP) guide docking simulations.
  • Scoring functions : AutoDock Vina or Schrödinger Glide rank binding poses by ΔG values .
  • Validation : Cross-checking with experimental IC50_{50} data ensures predictive accuracy .

Basic: How should researchers address contradictions between experimental and computational data?

Answer:

  • Triangulation : Validate results using multiple techniques (e.g., SCXRD vs. DFT-optimized geometries) .
  • Error analysis : Quantify uncertainties in crystallographic R-factors (<0.05) or NMR signal-to-noise ratios .
  • Iterative refinement : Adjust computational parameters (e.g., basis sets in DFT) to align with experimental observations .

Advanced: What strategies resolve discrepancies between crystallographic and NMR-derived structures?

Answer:

  • Dynamic effects : NMR captures time-averaged conformations, while SCXRD provides static snapshots. Use variable-temperature NMR to probe flexibility .
  • DFT-MD simulations : Molecular dynamics at 298 K model conformational ensembles for comparison .
  • Torsion angle libraries : Match experimental 3J^3J-coupling constants with predicted rotamer populations .

Basic: How are structure-activity relationships (SARs) investigated for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., nitro → methoxy groups) and test bioactivity .
  • Electronic effects : Hammett plots correlate substituent σ values with enzymatic IC50_{50} .
  • 3D-QSAR : CoMFA or CoMSIA models map steric/electrostatic contributions to activity .

Advanced: What computational methods predict physicochemical properties relevant to drug design?

Answer:

  • LogP calculation : Use Schrödinger QikProp or ACD/Labs to estimate lipophilicity.
  • Solubility prediction : COSMO-RS simulations in water/ethanol mixtures .
  • ADME profiling : SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier permeability .

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